2,4',5-Trichlorobiphenyl-13C12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

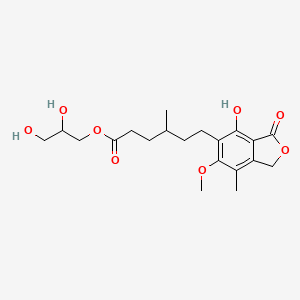

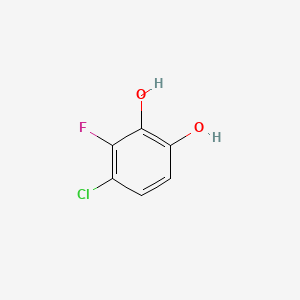

2,4’,5-Trichlorobiphenyl-13C12: is a stable isotope-labeled compound, specifically a polychlorinated biphenyl (PCB). PCBs are synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling, which allows for precise tracking and analysis in experiments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4’,5-Trichlorobiphenyl-13C12 typically involves the chlorination of biphenyl compounds. One common method is the reaction of 1-bromo-2,4-dichlorobenzene with 4-chlorophenylboronic acid under palladium-catalyzed Suzuki coupling conditions . This method ensures the selective introduction of chlorine atoms at the desired positions on the biphenyl structure.

Industrial Production Methods: Industrial production of 2,4’,5-Trichlorobiphenyl-13C12 involves large-scale chlorination processes, often using chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to achieve high yields and purity of the desired product. The use of stable isotope-labeled precursors ensures the incorporation of 13C12 into the final compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4’,5-Trichlorobiphenyl-13C12 undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O2) and other atmospheric conditions.

Reduction: Palladium-loaded carbon nanotubes (Pd/CNTs) or other catalytic systems in methanol/water solutions.

Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Oxidation: Hydroxylated PCBs and peroxy radical intermediates.

Reduction: Less chlorinated biphenyls and biphenyl as the final dechlorination product.

Substitution: Biphenyl derivatives with substituted functional groups.

Applications De Recherche Scientifique

2,4’,5-Trichlorobiphenyl-13C12 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some of its applications include:

Environmental Analysis: Used as a standard for detecting and quantifying PCBs in environmental samples such as air, water, soil, and sediments.

Metabolic Research: Helps in studying metabolic pathways and the fate of PCBs in biological systems.

Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening due to its stable isotope labeling.

Organic Chemistry: Employed as a reference material for chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms.

Mécanisme D'action

The mechanism of action of 2,4’,5-Trichlorobiphenyl-13C12 varies depending on its specific useThis binding disrupts cell function by altering the transcription of genes, mainly inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family . This leads to various biological effects, including changes in metabolism and potential toxic effects.

Comparaison Avec Des Composés Similaires

- 2,4,4’-Trichlorobiphenyl (PCB 28)

- 2,2’,5,5’-Tetrachlorobiphenyl (PCB 52)

- 2,3,3’,4,4’,5,6-Heptachlorobiphenyl (PCB 180)

Comparison: 2,4’,5-Trichlorobiphenyl-13C12 is unique due to its stable isotope labeling, which allows for more precise and accurate tracking in scientific research compared to its non-labeled counterparts. This compound also exhibits specific reactivity patterns due to the positions of the chlorine atoms, making it distinct from other PCBs with different chlorine substitutions .

Propriétés

Formule moléculaire |

C12H7Cl3 |

|---|---|

Poids moléculaire |

269.45 g/mol |

Nom IUPAC |

1,4-dichloro-2-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

Clé InChI |

VAHKBZSAUKPEOV-WCGVKTIYSA-N |

SMILES isomérique |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C]2=[13C]([13CH]=[13CH][13C](=[13CH]2)Cl)Cl)Cl |

SMILES canonique |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

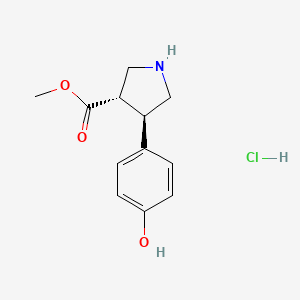

![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)

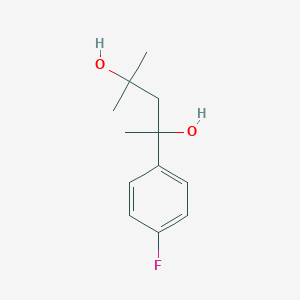

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)

![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)

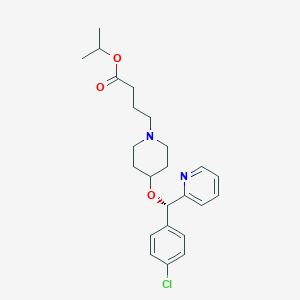

![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)